molecular formula C18H15N5OS B2657908 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2176338-52-4

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2657908
CAS No.: 2176338-52-4
M. Wt: 349.41
InChI Key: QSTIRGJIFYKROB-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that features a combination of pyrrole, thiophene, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step often involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the benzene ring and the amine group of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and cross-coupling reactions, as well as the use of automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidones, while substitution reactions on the benzene ring can yield a variety of substituted benzamides.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity. The thiophene and pyrrole rings can contribute to the compound’s electronic properties, influencing its interactions with biological targets.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing pyrrole, thiophene, and triazole rings. Compared to these compounds, 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the specific arrangement and combination of its functional groups, which can result in distinct chemical and biological properties.

List of Similar Compounds

  • 4-(1H-pyrrol-1-yl)benzamide
  • N-(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
  • 4-(1H-pyrrol-1-yl)-N-(methyl)benzamide

Properties

IUPAC Name

4-pyrrol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(14-5-7-16(8-6-14)22-9-1-2-10-22)19-12-15-13-23(21-20-15)17-4-3-11-25-17/h1-11,13H,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTIRGJIFYKROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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